
Ligustroside Aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ligustroside Aglycone is a polyphenolic compound found predominantly in extra virgin olive oil. It is one of the main secoiridoids, which are a class of compounds known for their health benefits. This compound has been studied for its antioxidant, anti-inflammatory, and potential anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ligustroside Aglycone can be synthesized through the hydrolysis of ligustroside, which is a glycoside. The hydrolysis process involves the use of β-glucosidase enzymes that cleave the glycosidic bond, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is typically extracted from olive oil or olive leaves. The extraction process involves crushing the olives and then using solvents to isolate the polyphenolic compounds. The extracted compounds are then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ligustroside Aglycone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: It can be reduced to form hydroxytyrosol.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.
Major Products
Oxidation: Quinones
Reduction: Hydroxytyrosol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ligustroside Aglycone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the formulation of health supplements and functional foods
Mécanisme D'action
Ligustroside Aglycone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB, MAPKs, and JAK/STAT.
Anti-cancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through the modulation of autophagy and other cellular processes.
Comparaison Avec Des Composés Similaires
Ligustroside Aglycone is often compared with other polyphenolic compounds such as:
Oleuropein: Another secoiridoid found in olive oil, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from the hydrolysis of oleuropein, known for its potent antioxidant activity.
Oleocanthal: A phenolic compound in olive oil, known for its anti-inflammatory and anti-cancer properties
This compound is unique due to its specific molecular structure and the combination of its antioxidant, anti-inflammatory, and potential anti-cancer activities, making it a compound of significant interest in various fields of research .
Propriétés
Formule moléculaire |
C19H22O7 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
methyl (4S,5E,6R)-5-ethylidene-6-hydroxy-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-3-14-15(16(18(22)24-2)11-26-19(14)23)10-17(21)25-9-8-12-4-6-13(20)7-5-12/h3-7,11,15,19-20,23H,8-10H2,1-2H3/b14-3+/t15-,19+/m0/s1 |
Clé InChI |
ZJRZKUMVZLKDPM-HARHXEFRSA-N |
SMILES isomérique |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
SMILES canonique |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




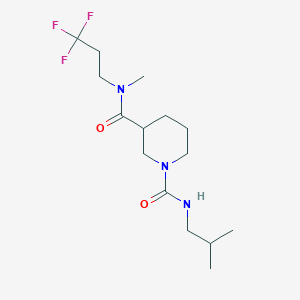

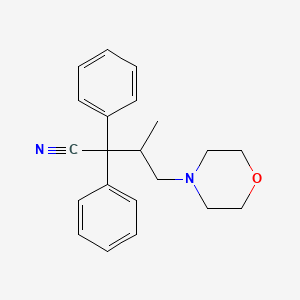
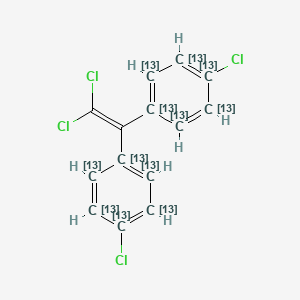
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
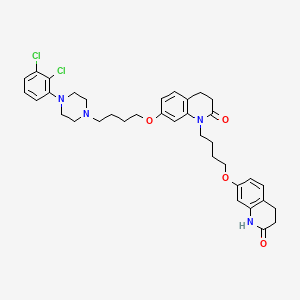
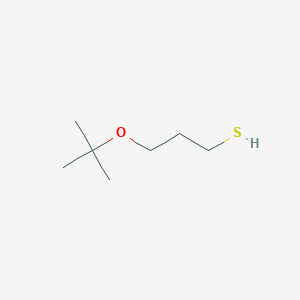
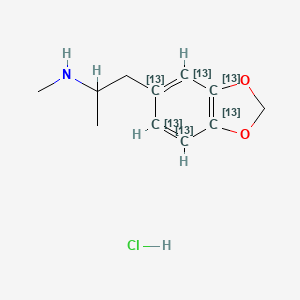
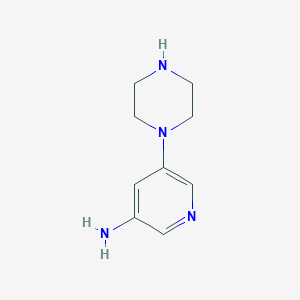
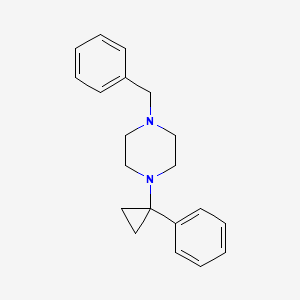
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
